molecular formula C16H17NO2 B074008 Methyl 2-(2,3-dimethylanilino)benzoate CAS No. 1222-42-0

Methyl 2-(2,3-dimethylanilino)benzoate

Cat. No. B074008
CAS RN: 1222-42-0
M. Wt: 255.31 g/mol
InChI Key: LCCVYZLUEHOBDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized from its precursors through a series of chemical reactions. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are essential for generating polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4,6-dimethylpyridinium benzoate, highlights the intricate hydrogen bonding and π–π interactions that stabilize their crystal structures. These interactions are crucial for understanding the compound's reactivity and properties (Asaruddin et al., 2010).

Scientific Research Applications

Anticorrosion Properties

Poly(2,3-dimethylaniline), chemically synthesized using phosphoric acid, demonstrates improved anticorrosion properties compared to polyaniline due to its partial crystallinity and better solubility, attributed to the 2,3-ortho-substitute benzene ring. This material offers potential applications in protective coatings for metals against corrosion (Ma, Huang, & Gan, 2013).

Molecular Interactions and Crystal Structure

Studies on molecular interactions and crystal structures of compounds related to methyl 2-(2,3-dimethylanilino)benzoate reveal insights into hydrogen bonding, molecular orientations, and crystal packing, which are critical for understanding the material properties and designing new molecules with desired features (Asaruddin et al., 2010); (Nasirullah et al., 2010).

Biosynthesis of Methyl Benzoate in Plants

Research on snapdragon flowers has uncovered that methyl benzoate, a compound related to methyl 2-(2,3-dimethylanilino)benzoate, is the most abundant scent compound emitted by the flowers. This emission is regulated developmentally and is crucial for attracting pollinators. The study provides a detailed understanding of the biosynthetic pathway of methyl benzoate, including the key enzyme S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), offering insights into the molecular basis of scent production in plants (Dudareva et al., 2000).

Organic Synthesis and Chemical Reactions

The synthetic routes and chemical reactions involving derivatives of methyl 2-(2,3-dimethylanilino)benzoate contribute to the development of new compounds with potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. These studies involve the synthesis of novel compounds and the exploration of their properties, such as reactivity, stability, and biological activity (Yang & Jeon, 2010); (Yuan-xiang, 2008).

Safety And Hazards

“Methyl 2-(2,3-dimethylanilino)benzoate” is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle this compound with care, as it can cause irritation upon contact with the skin, eyes, or respiratory system .

Relevant Papers There are several papers related to “Methyl 2-(2,3-dimethylanilino)benzoate”. For instance, a paper by Hamid Nawaz in 2007, published in Acta Crystallographica Section E Structure Reports Online . More detailed analysis of these papers would require access to the full text of each paper.

properties

IUPAC Name

methyl 2-(2,3-dimethylanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCVYZLUEHOBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153542
Record name Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dimethylanilino)benzoate

CAS RN

1222-42-0
Record name Methyl 2-[(2,3-dimethylphenyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-[(2,3-dimethylphenyl) amino]benzoic acid (mefenamic acid) 35 g, 145 mmol) in methanol (600 ml) and concentrated sulfuric acid (15 ml) is heated at reflux for two days. The reaction mixture is cooled in an ice bath. The resulting solid is collected by filtration and recrystallized from methanol to give 2-[(2,3dimethylphenyl)amino]benzoic acid, methyl ester (32.0 g, 86%); mp 98°-100° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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